molecular formula C9H11FN2 B1493084 2-(3-Fluoropyrrolidin-3-yl)pyridine CAS No. 1554586-60-5

2-(3-Fluoropyrrolidin-3-yl)pyridine

Cat. No. B1493084
CAS RN: 1554586-60-5
M. Wt: 166.2 g/mol
InChI Key: TVSFRWHQUBHKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Fluoropyrrolidin-3-yl)pyridine” is a chemical compound with the molecular formula C9H11FN2 . It has a molecular weight of 166.2 g/mol. This compound is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “2-(3-Fluoropyrrolidin-3-yl)pyridine”, involves complex chemical reactions . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of “2-(3-Fluoropyrrolidin-3-yl)pyridine” is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Anticancer Therapy

Pyrrolopyridine derivatives, which are structurally related to 2-(3-Fluoropyrrolidin-3-yl)pyridine, have shown inhibitory effects against FMS kinase, making them promising candidates for anticancer drug development. Compounds like Vemurafenib and Pexidartinib, containing a pyrrolopyridine scaffold, are already used in anticancer therapy .

Agrochemical Industry

Fluorinated pyridines, which include derivatives similar to 2-(3-Fluoropyrrolidin-3-yl)pyridine, are utilized in the agrochemical industry. They serve as key intermediates in the synthesis of herbicides and insecticides, providing protection for crops against pests .

Pharmaceutical Applications

The trifluoromethyl group is a common modification in pharmaceuticals to improve metabolic stability and bioavailability. As such, derivatives of trifluoromethylpyridine, a related compound to 2-(3-Fluoropyrrolidin-3-yl)pyridine, find extensive use in pharmaceuticals, particularly in the development of new medications .

Anti-Fibrotic Activities

Novel pyridinyl compounds have been synthesized and evaluated for their anti-fibrotic activities. Some of these compounds have shown better activities than existing drugs like Pirfenidone, suggesting potential applications for 2-(3-Fluoropyrrolidin-3-yl)pyridine derivatives in treating fibrotic diseases .

Synthesis of Fluorinated Compounds

The fluorination of pyridines is an important chemical process that leads to the creation of various fluorinated compounds used across different industries. Given its structure, 2-(3-Fluoropyrrolidin-3-yl)pyridine could be a precursor or intermediate in such syntheses .

Future Directions

“2-(3-Fluoropyrrolidin-3-yl)pyridine” has attracted a lot of research interest in recent times. The voltage-gated sodium channel Na v 1.7 is an attractive target for the treatment of pain based on the high level of target validation with genetic evidence linking Na v 1.7 to pain in humans . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

properties

IUPAC Name

2-(3-fluoropyrrolidin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-9(4-6-11-7-9)8-3-1-2-5-12-8/h1-3,5,11H,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSFRWHQUBHKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoropyrrolidin-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Fluoropyrrolidin-3-yl)pyridine
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2-(3-Fluoropyrrolidin-3-yl)pyridine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-(3-Fluoropyrrolidin-3-yl)pyridine

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